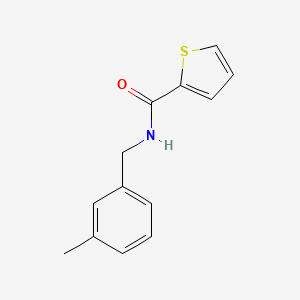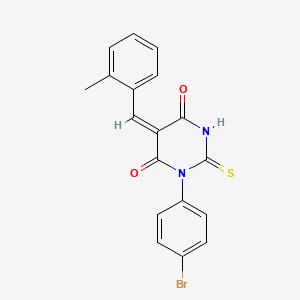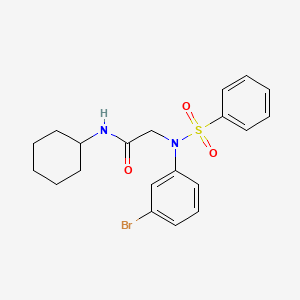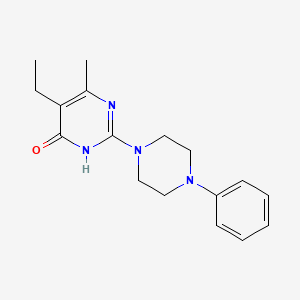
N-(3-methylbenzyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbenzyl)-2-thiophenecarboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole-based synthetic cannabinoids and is structurally similar to the well-known compound JWH-018.
作用机制
The mechanism of action of N-(3-methylbenzyl)-2-thiophenecarboxamide involves the activation of the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they trigger a cascade of signaling pathways that result in various physiological effects. This compound has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. When administered, this compound can cause a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. However, the exact effects of this compound can vary depending on the dose, route of administration, and individual sensitivity.
实验室实验的优点和局限性
One of the main advantages of using N-(3-methylbenzyl)-2-thiophenecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using this compound is its potential for abuse and dependence, which can complicate the interpretation of research findings.
未来方向
There are several future directions for research on N-(3-methylbenzyl)-2-thiophenecarboxamide. One potential area of investigation is the development of new synthetic cannabinoids that are more selective and less prone to abuse. Another direction is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, researchers may explore the potential therapeutic applications of this compound and other synthetic cannabinoids for the treatment of various medical conditions.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential applications in studying the endocannabinoid system. This compound acts as a potent agonist of the CB1 and CB2 receptors and has been used to investigate the effects of synthetic cannabinoids on the central nervous system. While this compound has several advantages for lab experiments, it also has limitations due to its potential for abuse and dependence. Nonetheless, there are several future directions for research on this compound, including the development of new synthetic cannabinoids and the exploration of its therapeutic potential.
合成方法
N-(3-methylbenzyl)-2-thiophenecarboxamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzyl chloride with thiophene-2-carboxylic acid, followed by cyclization and amidation. The final product is obtained in the form of a white powder, which is soluble in organic solvents such as ethanol and methanol.
科学研究应用
N-(3-methylbenzyl)-2-thiophenecarboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Researchers have used this compound to investigate the effects of synthetic cannabinoids on the central nervous system, including their impact on memory, cognition, and motor function.
属性
IUPAC Name |
N-[(3-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-2-5-11(8-10)9-14-13(15)12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJYMXIJRULCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6032425.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6032433.png)
![4-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B6032439.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)

![5-{[(3-methoxyphenyl)amino]methyl}-2-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6032504.png)
![3-(1,3-benzodioxol-5-ylamino)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6032511.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)

![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)
